Morfamquat dichloride

Description

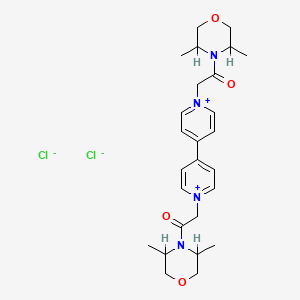

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3,5-dimethylmorpholin-4-yl)-2-[4-[1-[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanone;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N4O4.2ClH/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4;;/h5-12,19-22H,13-18H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPGGWVHPIAEMC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963561 | |

| Record name | 1,1'-Bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4636-83-3 | |

| Record name | Morfamquat dichloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004636833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morfamquat dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORFAMQUAT DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOY8A0S49U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Identity and Properties

Morfamquat (B1218459) dichloride is the common name for the chemical compound with the IUPAC name 1,1′-Bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4′-bipyridinium dichloride. publish.csiro.au It is a derivative of morfamquat. researchgate.net

Synonyms: The compound is also known by several other names, including:

Morfamquat publish.csiro.au

Ceroxone publish.csiro.au

Morfoxone publish.csiro.au

Morphamquat dichloride publish.csiro.au

PP 745 publish.csiro.au

Chemical and Physical Properties: Key chemical and physical properties of Morfamquat dichloride are summarized in the interactive table below. publish.csiro.au

| Property | Value |

| CAS Number | 4636-83-3 |

| Molecular Formula | C₂₆H₃₆Cl₂N₄O₄ |

| Molecular Weight | 539.5 g/mol |

| Monoisotopic Mass | 538.2113610 Da |

| Topological Polar Surface Area | 66.8 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 5 |

Mechanism of Action

Morfamquat (B1218459) dichloride is classified as a Photosystem I (PS I) inhibitor. wikipedia.orgherts.ac.uk Herbicides in this class act by diverting electrons from the normal photosynthetic pathway in plants. This interference with electron transport leads to the generation of highly reactive oxygen species, which cause rapid cellular damage, lipid peroxidation, and ultimately, the death of plant tissue. This mode of action results in the characteristic rapid, non-selective, contact-based herbicidal activity. wikipedia.org

Some sources suggest that the selectivity of morfamquat against dicotyledonous plants (broadleaf weeds) over monocotyledonous plants (grasses) at normal field rates may be related to its enzymatic conversion to paraquat (B189505) within the plant cells. guidechem.com This conversion is thought to be carried out by esterases that cleave the side groups of the morfamquat molecule. guidechem.com

Degradation and Environmental Fate

There is limited specific information available regarding the environmental fate and degradation pathways of Morfamquat (B1218459) dichloride. wikipedia.orgherts.ac.uk For the broader class of bipyridyl herbicides, such as paraquat (B189505), environmental dissipation is primarily through strong adsorption to soil clay particles, which renders them biologically inactive. epa.gov These compounds are generally resistant to microbial degradation and hydrolysis. epa.gov Given the chemical similarities, it can be inferred that Morfamquat dichloride would exhibit similar behavior, with strong binding to soil colloids being the main route of dissipation in the environment. However, without specific studies on this compound, its precise persistence and degradation products remain largely uncharacterized.

Historical Context

Morfamquat (B1218459) dichloride was historically manufactured by Imperial Chemical Industries (ICI) Plant Protection Division and later by Zeneca Agrochemicals. wikipedia.org ICI was a British chemical company formed in 1926, which became a major developer of pesticides at its Jealott's Hill research station. wikipedia.orgsoci.org The Plant Protection Division of ICI was responsible for the development of several key pesticides, including the related bipyridyl herbicide paraquat (B189505) in 1962. wikipedia.org Zeneca Agrochemicals was formed from the demerger of ICI in 1993 and continued the agrochemical business. umsystem.eduencyclopedia.com Morfamquat dichloride was marketed under the trade name Morfoxone. wikipedia.org The exact dates of its development and introduction to the market are not well-documented in available sources. It is now considered an obsolete herbicide and is no longer approved for use in many regions, including the United Kingdom and the European Union. wikipedia.org

Analytical Methods

Specific analytical methods for the quantitative determination of Morfamquat (B1218459) dichloride are not widely reported in recent scientific literature due to its obsolete status. However, general methods for the analysis of quaternary ammonium (B1175870) herbicides are applicable. These methods often involve solid-phase extraction (SPE) to isolate and pre-concentrate the analytes from complex matrices like water or soil. researchgate.net Subsequent analysis is typically performed using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or, for greater sensitivity and specificity, tandem mass spectrometry (MS/MS). alsenvironmental.co.uk Ion-pair chromatography may also be employed to improve the retention and separation of these highly polar compounds. alsenvironmental.co.uk

Herbicidal Use and Applications

Morfamquat (B1218459) dichloride was used as a broad-spectrum, non-residual contact herbicide. wikipedia.org Its primary application was for the control of broadleaved weeds in cereals and in ornamental and recreational turf. wikipedia.orgwikipedia.org As a contact herbicide, it was effective in killing plant tissue it directly contacted, with rapid action but little to no residual activity in the soil.

Registration and Regulatory Status

Structure-Activity Relationship (SAR) Investigations for Herbicidal Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of morfamquat dichloride correlates with its herbicidal activity. These investigations systematically explore how modifications to the molecule's architecture affect its biological function, providing a roadmap for optimizing herbicidal potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For bipyridyl herbicides like this compound, QSAR models can predict herbicidal efficacy based on various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

A hypothetical QSAR study on a series of morfamquat analogs might reveal that specific electronic properties of the bipyridinium core are crucial for its ability to accept electrons, a key step in its mode of action. The general aim of such models is to predict the activity of novel compounds before their synthesis, thereby streamlining the discovery process.

Table 1: Hypothetical QSAR Model for Morfamquat Analogs

| Descriptor | Coefficient | Importance |

|---|---|---|

| LUMO Energy | -0.85 | High |

| Molecular Volume | 0.42 | Medium |

| LogP | 0.15 | Low |

This table is illustrative and represents the type of data generated from a QSAR study.

Pharmacophore Modeling for Ligand-Target Interactions

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with its biological target. For this compound, a pharmacophore model would define the spatial orientation of key features necessary for binding to Photosystem I. These features typically include cationic centers, aromatic rings, and specific hydrogen bond acceptors or donors.

A ligand-based pharmacophore model could be developed by superimposing several active bipyridyl herbicides to extract their common chemical features. Alternatively, a structure-based pharmacophore model could be generated from the crystal structure of Photosystem I, defining the key interaction points within the binding site. Such models are invaluable for virtual screening of large chemical libraries to identify novel herbicidal candidates.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations provide a dynamic and visual representation of the interaction between this compound and its target protein, Photosystem I. These computational techniques are crucial for elucidating the specific binding modes and the energetics of this interaction.

Ligand-Target Binding Conformation Predictions

Molecular docking algorithms predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound, docking studies would be used to predict its binding conformation within the electron-accepting region of Photosystem I. The predictions are scored based on the calculated binding affinity, which provides an estimate of the strength of the interaction.

These simulations can reveal key amino acid residues in Photosystem I that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with this compound. This information is critical for understanding the molecular basis of its herbicidal activity and for designing analogs with improved binding affinity.

Table 2: Predicted Binding Interactions of this compound with Photosystem I

| Amino Acid Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|

| Aspartate (ASP) | Electrostatic | 3.5 |

| Phenylalanine (PHE) | Pi-Pi Stacking | 4.2 |

| Serine (SER) | Hydrogen Bond | 2.9 |

This table is illustrative, showcasing the kind of specific interaction data that can be obtained from molecular docking studies.

Computational Approaches to Photosystem I Interaction Analysis

Beyond simple docking, more advanced computational methods like molecular dynamics (MD) simulations can be employed to analyze the interaction of this compound with Photosystem I. MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, revealing conformational changes and the stability of the binding interactions.

Quantum Chemical Calculations and Mechanistic Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a highly detailed electronic-level understanding of the chemical properties and reactivity of this compound. These methods are essential for elucidating the finer points of its herbicidal mechanism.

DFT calculations can be used to determine the electronic structure of this compound, including its frontier molecular orbitals (HOMO and LUMO). The energy of the LUMO is particularly relevant as it relates to the molecule's ability to accept electrons, which is the cornerstone of its mode of action. By accepting an electron from Photosystem I, this compound is reduced to a radical cation, which then reacts with molecular oxygen to produce reactive oxygen species that cause cellular damage.

Furthermore, quantum chemical calculations can be used to model the reaction pathway of this redox cycling process, providing insights into the transition states and activation energies involved. This level of detail is crucial for a complete understanding of the herbicidal mechanism and can guide the design of new molecules with enhanced redox properties.

Density Functional Theory (DFT) Applications to Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. cond-mat.de It is widely applied in chemistry to predict molecular properties and reaction mechanisms. rsc.org DFT calculations can elucidate the thermodynamics and kinetics of chemical transformations, such as degradation or metabolism, by mapping out the potential energy surface of a reaction.

For this compound, DFT could be employed to study its potential degradation pathways in the environment, for instance, through hydrolysis or oxidation. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies for various proposed mechanisms. This allows for the identification of the most energetically favorable degradation routes. For example, DFT can distinguish between different potential sites of attack on the Morfamquat molecule, predicting which bonds are most likely to break and what intermediates may form.

Key outputs from DFT studies on reaction pathways include:

Optimized Geometries: The lowest-energy three-dimensional structures of reactants, transition states, and products.

Reaction Energetics: Calculation of activation energy barriers (Ea) and reaction energies (ΔE), which indicate the kinetic and thermodynamic feasibility of a reaction pathway.

Electron Density Analysis: Visualization of how electron density shifts during a reaction, providing insights into bond formation and cleavage.

The table below illustrates hypothetical DFT results for potential initial degradation steps of a generic herbicide, showing how the method can be used to compare the feasibility of different reaction pathways.

| Proposed Reaction Pathway | Transition State (TS) Identified | Calculated Activation Energy (kcal/mol) | Thermodynamic Feasibility (ΔE, kcal/mol) |

| Hydrolytic Cleavage of Ether Linkage | Yes | 25.4 | -15.2 (Exothermic) |

| Hydroxylation of Aromatic Ring | Yes | 18.9 | -22.5 (Exothermic) |

| N-dealkylation | Yes | 30.1 | -10.8 (Exothermic) |

| Photochemical Ring Opening | Yes | 45.7 | +5.3 (Endothermic) |

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com It provides a detailed, atomistic view of how a molecule behaves and interacts with its environment. dovepress.com For this compound, MD simulations can be used to explore its interactions with key environmental components, such as water, soil organic matter, and biological membranes.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to model the system's evolution. This can reveal important information about:

Solvation: How this compound is surrounded by water molecules and the structure of its hydration shell.

Adsorption: The mechanisms by which it binds to surfaces, such as clay minerals or humic substances in soil. MD can identify the specific intermolecular forces (e.g., electrostatic interactions, hydrogen bonds) that govern this binding.

Membrane Permeation: How the molecule interacts with and potentially crosses biological membranes, which is crucial for understanding its bioaccumulation potential.

The results of MD simulations can provide both qualitative visualizations and quantitative data, such as binding free energies and diffusion coefficients. nih.gov

The following table summarizes the typical setup and key outputs for a hypothetical MD simulation studying the interaction of a pesticide molecule with a model for soil organic matter.

| Simulation Parameter | Description | Example Value / Output |

| System Components | The molecules included in the simulation box. | 1 this compound molecule, 1 fragment of humic acid, 5000 water molecules, Chloride counter-ions. |

| Force Field | The set of equations and parameters used to describe the potential energy of the system. | GROMOS, AMBER, or CHARMM. |

| Simulation Time | The total time duration of the molecular trajectory. | 200 nanoseconds. |

| Key Outputs | The primary data extracted from the simulation. | Root Mean Square Deviation (RMSD), Radial Distribution Function (RDF), Binding Free Energy, Number of Hydrogen Bonds. |

Predictive Models for Environmental Fate and Transport

Predictive models are essential tools in environmental science for estimating the fate and transport of chemicals where experimental data may be limited. nih.gov These models use a compound's physicochemical properties and molecular structure to forecast its behavior in various environmental compartments like soil and water.

Computational Tools for Soil Adsorption and Leaching Predictions

The extent to which this compound adsorbs to soil particles versus remaining in the soil water is a critical factor determining its mobility and potential to leach into groundwater. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are frequently used to predict soil sorption. nih.gov

These models establish a statistical relationship between a set of molecular descriptors (calculated from the chemical structure) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Machine learning algorithms are increasingly used to develop more accurate and robust predictive models from large datasets of known chemicals. nih.govmdpi.com

For this compound, a QSAR model would involve:

Calculating a range of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors, topological indices).

Using a pre-established regression equation or machine learning model to predict the log Koc value based on these descriptors.

The predicted Koc value can then be used in larger environmental models to estimate the compound's leaching potential under different soil and climate scenarios.

The table below shows an example of how a simplified QSAR model might use molecular descriptors to predict the soil adsorption coefficient.

| Molecular Descriptor | Value for a Hypothetical Cationic Herbicide | QSAR Model Coefficient | Contribution to log Koc |

| Molecular Weight | 250 g/mol | +0.005 | +1.25 |

| Number of Rotatable Bonds | 4 | -0.150 | -0.60 |

| Topological Polar Surface Area (TPSA) | 60 Ų | +0.010 | +0.60 |

| Charge | +2 | +0.800 | +1.60 |

| Predicted log Koc | 2.85 |

Modeling of Degradation Kinetics and Environmental Persistence

The persistence of a chemical in the environment is determined by its degradation rate. nih.gov Kinetic models are used to describe this rate mathematically, often expressed as a half-life (DT50)—the time required for 50% of the initial concentration to degrade. epa.gov

Environmental degradation rarely follows simple first-order kinetics. More complex models are often needed to accurately represent the process:

Single First-Order (SFO) Model: Assumes the degradation rate is directly proportional to the concentration. This is the simplest model.

Double First-Order in Parallel (DFOP) Model: Describes a biphasic degradation pattern, where a fraction of the chemical degrades quickly while the remainder degrades more slowly. This can reflect the chemical becoming less bioavailable over time. epa.gov

Indeterminate Order Rate Equation (IORE): A flexible model where the reaction order is an adjustable parameter, which can provide a better statistical fit for non-first-order degradation curves. epa.gov

By fitting these models to data from laboratory or field degradation studies, researchers can derive robust estimates of a compound's environmental half-life. These values are critical inputs for risk assessment models to predict the long-term environmental concentration and persistence of this compound.

The following table compares hypothetical degradation half-lives calculated using different kinetic models for a pesticide in soil.

| Kinetic Model | Model Equation | Best-Fit Half-Life (DT50, days) | Model Goodness-of-Fit (χ² error) |

| Single First-Order (SFO) | C(t) = C₀e⁻ᵏᵗ | 65 | 12.8 |

| Double First-Order in Parallel (DFOP) | C(t) = C₀(ge⁻ᵏ¹ᵗ + (1-g)e⁻ᵏ²ᵗ) | 98 | 4.5 |

| Indeterminate Order Rate Equation (IORE) | C(t) = [C₀¹⁻ᴺ - (1-N)kt]¹/(¹⁻ᴺ) | 85 | 6.2 |

Q & A

Q. Q1. What are the primary physicochemical properties of Morfamquat dichloride relevant to experimental design?

this compound (CAS 4636-83-3) is a bipyridinium compound with the molecular formula C₂₆H₃₆Cl₂N₄O₄ and a molecular weight of 567.5 g/mol . Key properties include high water solubility and persistence in soil, as noted in regulatory reviews . Researchers should prioritize stability studies under varying pH and temperature conditions due to its suspected accumulation of metabolites like kepone . For experimental reproducibility, standardized protocols for solubility testing and degradation kinetics are recommended.

Q. Q2. What analytical methods are validated for detecting this compound in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most reliable method for detecting this compound at trace levels in soil and water. Cross-validate results with nuclear magnetic resonance (NMR) to confirm structural integrity, especially given its structural similarity to paraquat . Reference databases like ChemFOnt provide structural classification (ClassyFire taxonomy) and SMILES/InChI identifiers for method optimization .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in toxicity data for this compound?

Existing toxicity studies are limited, with regulatory bodies citing "insufficient toxicology data" and unresolved metabolite hazards (e.g., kepone) . To address contradictions:

- Conduct comparative analyses using in vitro models (e.g., liver microsomes) to identify metabolic pathways.

- Apply computational toxicology tools (e.g., QSAR models) to predict endpoints like LD₅₀ and bioaccumulation potential.

- Cross-reference with structurally analogous compounds (e.g., paraquat dichloride) while accounting for differences in substituent groups .

Q. Q4. What experimental designs are optimal for studying this compound's environmental persistence?

Design longitudinal studies to assess soil half-life under controlled conditions (e.g., aerobic vs. anaerobic). Key parameters:

- Soil Type : Compare clay-rich vs. sandy soils, as organic matter content influences adsorption .

- Metabolite Tracking : Use isotopic labeling (e.g., ¹⁴C) to monitor degradation products like 3,5-dimethylmorpholine derivatives .

- Ecotoxicity Endpoints : Include bioassays with soil invertebrates (e.g., Eisenia fetida) to evaluate sublethal effects.

Methodological Challenges

Q. Q5. How can researchers address the lack of standardized protocols for this compound synthesis?

While commercial synthesis details are scarce, academic methods involve:

- Step 1 : Quaternization of 4,4'-bipyridine with 3,5-dimethyl-4-morpholinyl carbonylmethyl chloride.

- Step 2 : Purification via recrystallization in ethanol-water mixtures to achieve >95% purity .

- Validation : Characterize intermediates using high-resolution mass spectrometry (HRMS) and compare with reference data from ChemFOnt .

Q. Q6. What strategies mitigate risks when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, respiratory protection, and fume hoods due to suspected inhalation hazards .

- Waste Management : Neutralize residues with activated charcoal before disposal to prevent soil contamination .

- Emergency Protocols : Establish antidote libraries (e.g., acetylcysteine for oxidative stress mitigation) based on paraquat toxicity frameworks .

Data Gaps and Regulatory Compliance

Q. Q7. What data gaps hinder the re-evaluation of this compound under modern regulatory frameworks?

The Rotterdam Convention flagged deficiencies in Annex I compliance, including:

Q. Q8. How can systematic reviews improve risk assessment for this compound?

Adopt the EPA’s literature search strategy for carbon tetrachloride as a model:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.